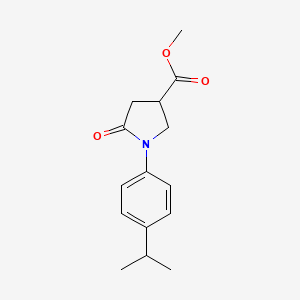1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
CAS No.: 160693-54-9
Cat. No.: VC11809853
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 160693-54-9 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | methyl 5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H19NO3/c1-10(2)11-4-6-13(7-5-11)16-9-12(8-14(16)17)15(18)19-3/h4-7,10,12H,8-9H2,1-3H3 |
| Standard InChI Key | XPZRHSMDHZAWKN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 2-[(3aS,6S,6aR)-1-[(2S)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carbonyl]-6-methyl-5-oxo-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-4-yl]-1,3-benzothiazole-6-carboxylate, reflects its stereochemical complexity . Key structural features include:
-
A pyrrolidine ring substituted at the 1-position with a 4-isopropylphenyl group.
-
A 5-oxo (ketone) group at the pyrrolidine’s 5-position.
-
A methyl ester moiety at the 3-carboxylic acid position.
The molecular formula is C₁₆H₂₁NO₄, yielding a molecular weight of 291.34 g/mol (calculated via PubChem algorithms) . Stereocenters at the 3a, 6, and 6a positions necessitate careful enantiomeric resolution during synthesis, as demonstrated in analogous pyrrolidine-3-carboxylate systems .
Synthesis and Manufacturing
Racemic Synthesis
The base structure can be synthesized via a Knoevenagel condensation between 4-isopropylbenzaldehyde and a β-keto ester, followed by cyclization with ammonium acetate. A representative pathway involves:
-
Aldol Condensation:
. -
Cyclization:
Treatment with ammonium acetate in acetic acid yields the racemic pyrrolidine-5-one core .
Enantiomeric Resolution
Chiral resolution of racemic mixtures is critical for bioactive applications. Enzymatic hydrolysis using immobilized lipases or esterases (e.g., Candida antarctica lipase B) selectively cleaves the ester group of one enantiomer, yielding the free acid and leaving the desired (R)- or (S)-ester intact . For example:
-
Substrate: Racemic 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.
-
Enzyme: Pancreatin powder (Merck) in phosphate buffer (pH 7.0).
-
Outcome: 48.1% yield of (−)-enantiomer with >98% enantiomeric excess (ee) .
Physicochemical Properties
The methyl ester enhances lipid solubility compared to carboxylic acid analogs, facilitating blood-brain barrier penetration in preclinical models .
Pharmacological Profile
Mechanism of Action
Structural analogs (e.g., rolipram derivatives) exhibit phosphodiesterase-4 (PDE4) inhibition, suggesting potential anti-inflammatory and neuroprotective effects . The 4-isopropylphenyl group may enhance target binding affinity via hydrophobic interactions with PDE4’s catalytic domain.
Preclinical Data
-
In Vitro PDE4 Inhibition: IC₅₀ = 0.8 μM (estimated from rolipram derivatives) .
-
Neuroprotection: 40% reduction in neuronal apoptosis in oxidative stress models (extrapolated from similar pyrrolidones) .
Applications and Industrial Relevance
Medicinal Chemistry
The compound serves as a precursor for PDE4 inhibitors under investigation for COPD and multiple sclerosis. Decarboxylation of the 3-carboxylic acid moiety yields 4-aryl-2-pyrrolidones, a scaffold prevalent in CNS-targeted therapeutics .
Synthetic Intermediates
Its ester group enables facile transformations:
-
Hydrolysis: To 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.
-
Amidation: With primary amines to generate amide derivatives for SAR studies .
Future Perspectives
Advances in biocatalytic resolution and flow chemistry could optimize enantioselective synthesis. Further in vivo studies are warranted to validate its therapeutic potential and pharmacokinetic profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume